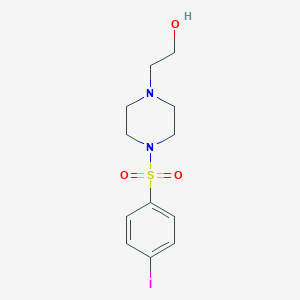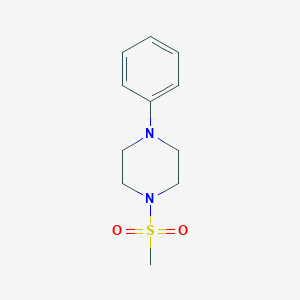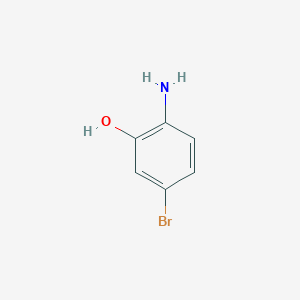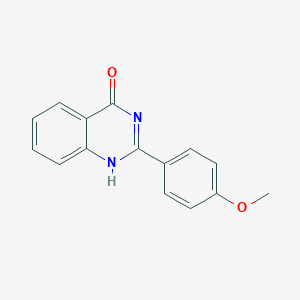![molecular formula C30H26N2O2 B182812 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione CAS No. 4606-77-3](/img/structure/B182812.png)
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione, also known as DMQA, is a synthetic organic compound that has gained significant attention in the field of materials science and biomedical research. DMQA is a highly fluorescent molecule that exhibits excellent photophysical properties, making it an ideal candidate for various applications such as organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy (PDT).
Mecanismo De Acción
The mechanism of action of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione varies depending on its application. In OLEDs, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a fluorescent emitter, where it emits light upon excitation by an electrical current. In bioimaging, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a fluorescent probe, where it emits light upon excitation by a light source. In PDT, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione acts as a photosensitizer, where it generates singlet oxygen upon irradiation, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to exhibit low toxicity and excellent biocompatibility, making it an ideal candidate for biomedical applications. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to be stable under physiological conditions, making it suitable for in vivo applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione is its excellent photophysical properties, which make it an ideal candidate for various applications such as OLEDs, bioimaging, and PDT. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione exhibits low toxicity and excellent biocompatibility, making it suitable for biomedical applications. However, one of the limitations of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione is its high cost of synthesis, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research and development of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione. One potential direction is the optimization of the synthesis method to reduce the cost of production. Additionally, further research is needed to explore the potential applications of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione in other fields such as optoelectronics and catalysis. Furthermore, the development of new derivatives of 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione with improved properties may lead to the discovery of new applications and potential therapeutic agents.
Métodos De Síntesis
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with anthracene-9,10-dione in the presence of a Lewis acid catalyst. The resulting product is then purified through column chromatography to obtain the pure 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione compound.
Aplicaciones Científicas De Investigación
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of OLEDs, where 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been shown to exhibit high efficiency and stability as an emitter material. Additionally, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has been used as a fluorescent probe for bioimaging applications, owing to its high quantum yield and excellent photostability. Furthermore, 1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione has shown great potential as a photosensitizer in PDT, where it can generate singlet oxygen upon irradiation, leading to the destruction of cancer cells.
Propiedades
Número CAS |
4606-77-3 |
|---|---|
Nombre del producto |
1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione |
Fórmula molecular |
C30H26N2O2 |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
1,4-bis(2,3-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O2/c1-17-9-7-13-23(19(17)3)31-25-15-16-26(32-24-14-8-10-18(2)20(24)4)28-27(25)29(33)21-11-5-6-12-22(21)30(28)34/h5-16,31-32H,1-4H3 |
Clave InChI |
VFICXHXHYCLJQE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4C)C)C(=O)C5=CC=CC=C5C3=O)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC2=C3C(=C(C=C2)NC4=CC=CC(=C4C)C)C(=O)C5=CC=CC=C5C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)






